molecular formula C18H15N3S B2915439 3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 315246-86-7

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B2915439
CAS RN: 315246-86-7
M. Wt: 305.4
InChI Key: IWJNWLSLVMOHFJ-UHFFFAOYSA-N
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Description

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as CMIT, is a new and promising molecule in the field of organic chemistry. CMIT has a wide range of potential applications in the scientific research and lab experiments. It is a versatile molecule with a unique structure that can be used to synthesize a variety of compounds with interesting properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Tetrahydropyrrolo Isoquinolines and Tetrahydroisoquinolinium Dicyanomethylide The compound's derivatives, like 7,8,9,10-tetrahydropyrrolo isoquinolines, are synthesized through 1,3-dipolar cycloaddition reactions. Stable tetrahydroisoquinolinium dicyanomethylide, a variant of this compound, has been isolated and characterized using X-ray diffraction analysis (Caira et al., 2014).

  • Preparation of Related Sulfur-Transfer Agents Compounds similar to the main chemical, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, have been prepared from 2-cyanoethyl disulfide. These compounds serve as sulfur-transfer agents in various chemical processes (Klose et al., 1997).

Photochemical Studies

  • Photosensitized Oxidation Studies Research on compounds like 3-cyano-N-methylquinolinium illustrates their role in the photosensitized oxidation of phenyl alkyl sulfoxides. This process involves C-S bond cleavage in sulfoxide radical cations, revealing important insights into photochemical reactions (Baciocchi et al., 2008).

Heterocyclic Synthesis

  • Novel Synthesis of Isoquinoline Derivatives Derivatives of the main compound are used in the synthesis of various heterocyclic compounds, including isoquinolines. These methods highlight its utility in creating complex organic structures (Elmaati, 2004).

  • Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives The compound's analogs, such as 2-amino-4-phenyl tetrahydroquinoline, are synthesized for further chemical modifications and antimicrobial activity studies. This shows its importance in creating biologically active molecules (Elkholy & Morsy, 2006).

  • Synthesis of New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives Acetylation and nucleophilic substitution reactions of tetrahydro[1,3]oxazinothieno isoquinoline derivatives have been explored, paving the way for the synthesis of pharmacologically interesting compounds (Zaki et al., 2017).

Catalysis and Green Chemistry

  • Palladium-Catalyzed Synthesis in Water Cyanomethylated derivatives have been used in palladium-catalyzed reactions to synthesize diverse isoquinolines in water, demonstrating an environmentally benign method in organic synthesis (Hu et al., 2017).

properties

IUPAC Name

3-(cyanomethylsulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c19-10-11-22-18-16(12-20)14-8-4-5-9-15(14)17(21-18)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJNWLSLVMOHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

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